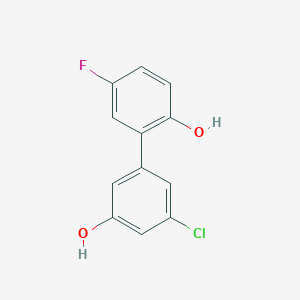
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% (2C5F2HP) is a synthetic compound belonging to the family of phenols, which are organic compounds characterized by the presence of a hydroxyl group attached to an aromatic ring. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 127°C. 2C5F2HP has been studied extensively in scientific research due to its potential applications in various fields.
科学的研究の応用
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has been studied extensively in scientific research due to its potential applications in various fields. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied as a potential antioxidant, as well as a potential inhibitor of protein tyrosine kinases and cyclooxygenase-2. Additionally, 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
作用機序
The mechanism of action of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide anions and hydroxyl radicals. Additionally, it is believed to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant activity, which may protect cells from oxidative damage. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which may lead to increased levels of acetylcholine in the brain, resulting in enhanced cognitive function.
実験室実験の利点と制限
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is soluble in water and ethanol, making it easy to work with. However, it is important to note that 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is a relatively unstable compound, and is prone to degradation when exposed to light or air.
将来の方向性
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further research into its antioxidant activity, as well as its potential as an inhibitor of protein tyrosine kinases and cyclooxygenase-2. Additionally, further research into its potential as an inhibitor of acetylcholinesterase could lead to new treatments for cognitive disorders. Other potential future directions include the exploration of its potential as an antibacterial agent, as well as its potential use in the synthesis of other organic compounds.
合成法
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized by a number of methods. The most common method is the reaction of 5-fluoro-2-hydroxybenzaldehyde with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods include the reaction of 5-fluoro-2-hydroxybenzaldehyde with a chlorinating agent, such as phosphorus oxychloride, or the reaction of 5-fluoro-2-hydroxybenzaldehyde with a chlorinating agent in the presence of a catalyst, such as palladium on carbon.
特性
IUPAC Name |
2-chloro-5-(5-fluoro-2-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-3-1-7(5-12(10)16)9-6-8(14)2-4-11(9)15/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCIQVZRSSJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685916 |
Source


|
| Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol | |
CAS RN |
1261919-67-8 |
Source


|
| Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














